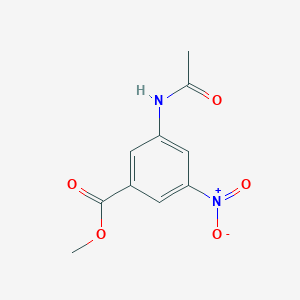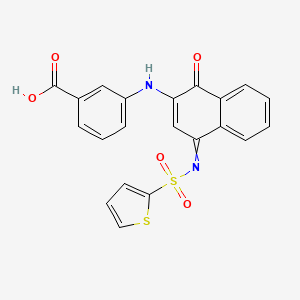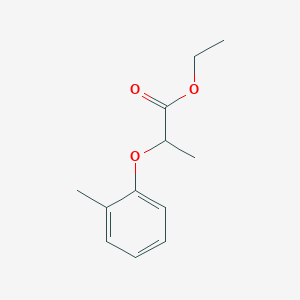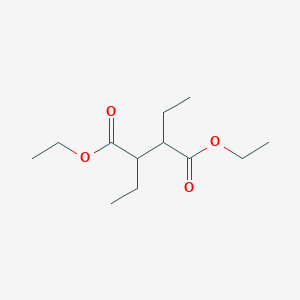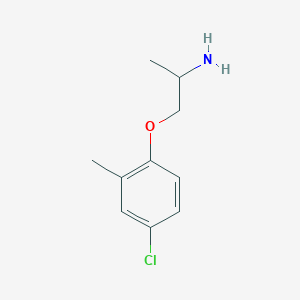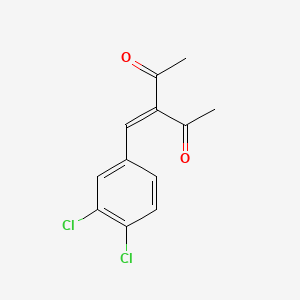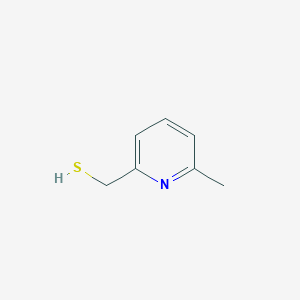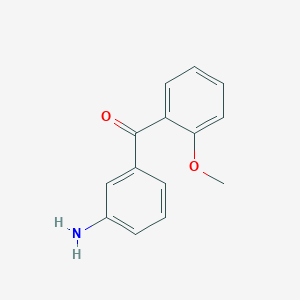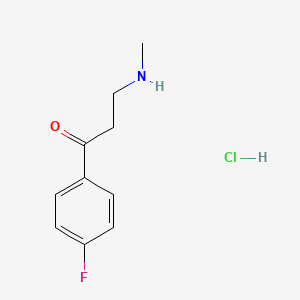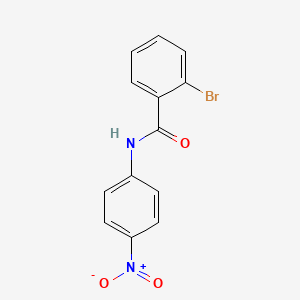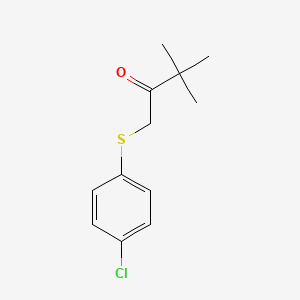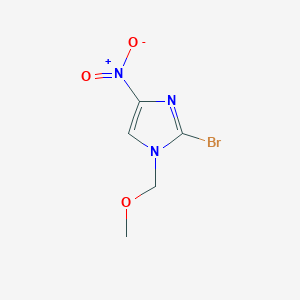![molecular formula C8H8O4 B8706125 2-Methoxybenzo[d][1,3]dioxol-4-ol CAS No. 61627-36-9](/img/structure/B8706125.png)
2-Methoxybenzo[d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybenzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C8H8O4. It is a derivative of 1,3-benzodioxole and is known for its unique structural features, which include a methoxy group and a hydroxyl group attached to a benzodioxole ring. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzo[d][1,3]dioxol-4-ol typically involves the reaction of 1,3-benzodioxole with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the methylation of 1,3-benzodioxole-4-ol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxybenzo[d][1,3]dioxol-4-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies evaluating the inhibitory activity of ellagic acid derivatives on DNA gyrase.
Medicine: Potential use in the development of therapeutic agents targeting specific enzymes.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxybenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes. For example, it can inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. The compound binds to the active site of the enzyme, preventing it from performing its function, which can lead to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-4-ol: Lacks the methoxy group present in 2-Methoxybenzo[d][1,3]dioxol-4-ol.
2-Hydroxybenzo[d][1,3]dioxole: Has a hydroxyl group instead of a methoxy group.
2-Methoxy-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups on the benzodioxole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61627-36-9 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-methoxy-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4,8-9H,1H3 |
InChI Key |
XKMGSTMOLPFHCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1OC2=CC=CC(=C2O1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
